Product packaging for Calcium metrizoate(Cat. No.:CAS No. 20828-80-2)

Calcium metrizoate

Cat. No.: B13736820
CAS No.: 20828-80-2
M. Wt: 1293.9 g/mol
InChI Key: PPUUBZDQNSSJDN-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Calcium metrizoate is an ionic iodinated contrast agent primarily used in diagnostic imaging to enhance radiographic visibility. Chemically, it is the calcium salt of metrizoic acid (3-acetamido-5-(acetamidomethyl)-2,4,6-triiodobenzoic acid). Approved for clinical use in 1985 (as per U.S. regulatory data), it is formulated in injectable solutions such as ISOPAQUE_440, which contains this compound alongside other components like sodium and magnesium metrizoate at specified concentrations (e.g., 0.78 mg/mL calcium, 75.9 mg/mL metrizoate) . Its primary mechanism involves increasing X-ray attenuation in blood vessels and tissues, making it critical for angiography and urography.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H20CaI6N4O8 B13736820 Calcium metrizoate CAS No. 20828-80-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

20828-80-2

Molecular Formula

C24H20CaI6N4O8

Molecular Weight

1293.9 g/mol

IUPAC Name

calcium;3-acetamido-5-[acetyl(methyl)amino]-2,4,6-triiodobenzoate

InChI

InChI=1S/2C12H11I3N2O4.Ca/c2*1-4(18)16-10-7(13)6(12(20)21)8(14)11(9(10)15)17(3)5(2)19;/h2*1-3H3,(H,16,18)(H,20,21);/q;;+2/p-2

InChI Key

PPUUBZDQNSSJDN-UHFFFAOYSA-L

Canonical SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)N(C)C(=O)C)I.CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)N(C)C(=O)C)I.[Ca+2]

Origin of Product

United States

Preparation Methods

Chemical Basis and Reaction Pathways

Starting Materials

Preparation Methods

Two main approaches are documented:

Direct Neutralization Method
  • Metrizoic acid is neutralized by equivalent amounts of calcium hydroxide in aqueous solution.
  • This reaction forms this compound directly in solution.
  • The pH is adjusted to physiological range (~7.2–7.4).
  • Trace EDTA is added to remove heavy metal ions and stabilize the solution.
  • The solution is sterile-filtered or autoclaved (e.g., heated at 121°C for 15 minutes) to ensure sterility.
Salt Dissolution Method
  • Calculated amounts of sodium metrizoate and this compound salts are dissolved in pure water.
  • The ratio of sodium to calcium salts can be varied to optimize toxicity and cardiac safety profiles.
  • EDTA is added similarly for stabilization.
  • The solution is adjusted to physiological pH and sterilized as above.

Research Findings on Preparation Impact

Stability and pH Control

  • EDTA addition removes trace heavy metals that could catalyze degradation or cause pH shifts.
  • The pH is maintained near neutral to optimize physiological compatibility and compound stability.
  • Autoclaving ensures sterility without significant chemical degradation.

Theoretical and Computational Insights into Preparation

  • Density Functional Theory (DFT) studies using B3LYP/LANL2DZ methods have been conducted to analyze the chemical reactivity and thermodynamics of metrizoic acid and its salts, including this compound.
  • These studies provide data on molecular orbital energies, chemical hardness, electronegativity, and thermodynamic parameters across temperature ranges (200–1000 K) in gas and aqueous phases.
  • Such computational results inform the preparation process by predicting stability, reactivity, and interaction with solvents, which is critical for optimizing formulation and storage conditions.

Summary Table of Key Preparation Parameters and Effects

Parameter Description/Effect Source/Notes
Neutralization agent Calcium hydroxide or calcium salts Direct neutralization method
Salt dissolution Mixing sodium and this compound salts Salt dissolution method
EDTA addition Chelates heavy metals, stabilizes pH Trace amounts (0.025 g/100 mL)
pH range Maintained ~7.2–7.4 Physiological compatibility
Sterilization Autoclaving at 121°C for 15 min Ensures sterility, stable pH
Sodium/Calcium ratio Influences toxicity and cardiac safety Higher Ca reduces toxicity
Toxicity (LD50 in mice) Increased with calcium content Approximately doubled
Computational modeling DFT analyses for stability and reactivity B3LYP/LANL2DZ level

Chemical Reactions Analysis

Types of Reactions

Calcium metrizoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce iodinated derivatives, while reduction may lead to deiodinated products .

Scientific Research Applications

Calcium metrizoate has been extensively used in scientific research, particularly in the fields of:

    Chemistry: As a contrast agent in various analytical techniques.

    Biology: For imaging biological tissues and structures.

    Medicine: In diagnostic imaging, such as angiography and urography, to enhance the visibility of blood vessels and urinary tract structures.

    Industry: In the development of new imaging technologies and contrast agents .

Mechanism of Action

The primary mechanism of action of calcium metrizoate is its ability to absorb X-rays due to its high iodine content. This absorption enhances the contrast of images, making it easier to visualize internal structures. The compound works by distributing itself in the blood vessels and tissues, where it absorbs X-rays and provides a clear contrast between different structures .

Comparison with Similar Compounds

Systemic and Local Toxicity

  • This compound :
    Adding calcium ions to metrizoate solutions reduces systemic toxicity. Studies show that calcium-containing formulations exhibit lower risks of hypotension and cardiac arrhythmias compared to sodium salts .
  • Metrizoate Sodium :
    Higher systemic toxicity, particularly neurovascular and cardiovascular effects, due to sodium’s role in disrupting ion gradients. Fischer & Cornell (1965) demonstrated that sodium metrizoate caused more adverse reactions in canine cerebral angiography than meglumine salts .
  • Metrizoate Magnesium :
    Magnesium ions mimic calcium’s protective effects, reducing toxicity by stabilizing cell membranes and mitigating vasodilation .
  • Meglumine Metrizoate :
    Meglumine’s bulky structure lowers osmolality, improving tolerability in sensitive applications like cerebral angiography. However, it may still require calcium or magnesium additives for optimal safety .

Table 1: Toxicity and Formulation Comparison

Compound Cation Key Toxicity Findings Example Formulation
This compound Ca²⁺ Low systemic toxicity; stabilizes cardiac cells ISOPAQUE_440 (0.78 mg/mL Ca)
Metrizoate Sodium Na⁺ High neurovascular toxicity; arrhythmia risk Not specified
Metrizoate Magnesium Mg²⁺ Reduces vasodilation; comparable to calcium Not specified
Meglumine Metrizoate Meglumine Low osmolality; preferred for neuroimaging ISOPAQUE (NDA N16847001)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.